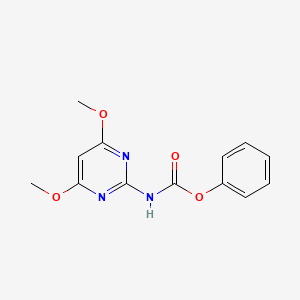

4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine

Description

The exact mass of the compound Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-18-10-8-11(19-2)15-12(14-10)16-13(17)20-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESPVSMSORHLAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)OC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10888694 | |

| Record name | Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10888694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

89392-03-0 | |

| Record name | Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89392-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089392030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10888694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine chemical properties

An In-depth Technical Guide to 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, synthesis protocols, and primary applications of this compound (DPAP). Identified by its CAS number 89392-03-0, this compound is a critical intermediate in the agrochemical industry, particularly for the synthesis of sulfonylurea herbicides.[1][2][3] This document is intended for researchers, chemists, and professionals in drug development and agrochemical synthesis, offering detailed experimental procedures and structured data for practical application.

Core Chemical and Physical Properties

This compound is typically a white crystalline powder.[1][4] Its high purity is crucial for its role as an intermediate, minimizing by-products in subsequent reactions.[4] The key physical and chemical specifications are summarized below.

| Property | Value | Reference |

| CAS Number | 89392-03-0 | [5] |

| Molecular Formula | C₁₃H₁₃N₃O₄ | [5] |

| Molecular Weight | 275.26 g/mol | [5] |

| Appearance | White Crystalline Powder | [1][4] |

| Melting Point | 118.0 to 122.0 °C | [2] |

| Boiling Point | 250 °C (Predicted at 101.3 kPa) | [2] |

| Density | 1.317 ± 0.06 g/cm³ (Predicted) | [2] |

| Purity | ≥98% | [4][6] |

| Water Content | ≤0.5% | [4] |

| Residue on Ignition | ≤0.2% | [4] |

Spectral Data

The structural identity of this compound is confirmed through standard analytical techniques. The following table summarizes its characteristic spectral data.

| Technique | Data | Reference |

| ¹H NMR | (400 MHz, DMSO-d₆): δ 7.65 (s, 1H), 7.42-7.40 (m, 2H), 7.18-7.14 (m, 3H), 5.80 (s, 1H), 3.96 (s, 6H) | [5] |

| ESI-MS | m/z: 276.1 (M+1) | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of 2-amino-4,6-dimethoxypyrimidine with phenyl chloroformate in the presence of a base.[5][7] Several protocols have been documented, varying in solvent, base, and catalyst to optimize yield and purity.

Experimental Protocol 1: Synthesis in Acetonitrile

This method utilizes triethylamine as a base in an acetonitrile solvent.

-

Reaction Setup : To a stirred solution of 2-amino-4,6-dimethoxypyrimidine (1 g, 6.45 mmol) in acetonitrile (10 mL), add triethylamine (0.85 g, 8.40 mmol) at room temperature.[5]

-

Addition of Reagent : Slowly add phenyl chloroformate (1.31 g, 8.37 mmol) dropwise to the mixture.[5]

-

Reaction Conditions : Heat the reaction mixture to 60 °C and maintain stirring for 6 hours.[5]

-

Work-up and Isolation : After completion, cool the mixture to room temperature and dilute it with water (6 mL). The precipitated solid is collected by filtration and dried under a vacuum to yield the final product.[5]

-

Yield : 1.48 g (83%).[5]

-

Experimental Protocol 2: Synthesis with DMAP Catalyst

This improved method employs a catalyst to enhance reaction efficiency and allows for milder conditions.

-

Reaction Setup : In a 5000 mL flask, dissolve 2-amino-4,6-dimethoxypyrimidine (500.0 g, 3.23 mol) in 1500 mL of a solvent such as 1,4-dioxane or dimethyl carbonate.[7]

-

Addition of Base and Catalyst : Add N,N-dimethylaniline (640 mL, 4.8 mol) and 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst (7.8 g for 1,4-dioxane solvent).[7]

-

Addition of Reagent : Stir the mixture well and slowly add phenyl chloroformate (750 g, 4.80 mol), ensuring the reaction temperature does not exceed 40 °C.[7]

-

Reaction Conditions : Stir the mixture at 35 °C for 7-8 hours.[7]

-

Work-up and Purification : Slowly add 1500 mL of water to precipitate the product. The crude solid is filtered and can be further purified by slurrying in a 50% or 70% solution of the reaction solvent. The final product is obtained after filtration and drying.[7]

-

Yield : 91-94% with purity >99%.[7]

-

References

- 1. This compound | 89392-03-0 [chemicalbook.com]

- 2. This compound CAS#: 89392-03-0 [m.chemicalbook.com]

- 3. data.epo.org [data.epo.org]

- 4. nbinno.com [nbinno.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound, CasNo.89392-03-0 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 7. Synthesis method for 4,6-dimethoxy-2-((phenoxy carbonyl) amino)-pyrimidine - Eureka | Patsnap [eureka.patsnap.com]

What is the structure of Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate?

An In-depth Technical Guide to Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate, a key intermediate in the agrochemical industry.

Chemical Structure and Identification

Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate is a chemical compound with the IUPAC name phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate.[1][2] Its structure consists of a phenyl group linked to a carbamate functional group, which in turn is attached to a 4,6-dimethoxypyrimidine ring.

The core of the molecule is a pyrimidine ring, a six-membered heterocyclic aromatic ring containing two nitrogen atoms. This ring is substituted at the 2-position with a carbamate group and at the 4- and 6-positions with methoxy groups (-OCH₃). The carbamate group (-NHCOO-) links the pyrimidine ring to a phenyl group (-C₆H₅).

Synonyms:

-

Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate[1]

-

Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester[2][3]

-

4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine[3]

Physicochemical Properties

A summary of the key physicochemical properties of Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃N₃O₄ | [1][2][3][4][5] |

| Molecular Weight | 275.26 g/mol | [1][2][3][5] |

| CAS Number | 89392-03-0 | [1][2][3][4][5] |

| Appearance | Crystalline powder / solid | [1][2][3] |

| Melting Point | 118.0 to 122.0 °C | [3] |

| Boiling Point | Approximately 250°C at 101,325 Pa | [3] |

| Water Solubility | 61 mg/L at 20°C | [3] |

| LogP | 2.1 at 25°C | [3] |

| Purity | 97% | [1][6] |

Synthesis

The primary method for the synthesis of Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate involves the reaction of 2-Amino-4,6-dimethoxypyrimidine with phenyl chloroformate.[3][7] This reaction is typically conducted in an inert solvent.[7]

Experimental Protocol:

A general procedure for the synthesis is as follows:

-

2-Amino-4,6-dimethoxypyrimidine is dissolved in a suitable inert solvent, such as 1,4-dioxane.[7]

-

An acid receptor, for example, N,N-dimethylaniline, is added to the mixture.[7]

-

Phenyl chloroformate is then added to the reaction mixture, typically in a stoichiometric or slight excess amount.[7]

-

The reaction is carried out at a controlled temperature, for instance, between 20°C and 30°C.[7]

-

After the reaction is complete, the product, Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate, can be isolated and purified.

Applications

Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate is a crucial intermediate in the agricultural chemical industry.[3] Its primary application is in the synthesis of sulfonylurea herbicides.[3][8] These herbicides are known for their high efficacy in controlling a wide range of weeds at low application rates, while exhibiting good crop selectivity.[3] The compound also has applications in biochemical research, including studies on enzyme inhibition and receptor binding.[8]

Safety Information

Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate is associated with certain hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as follows:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][6]

Appropriate personal protective equipment should be used when handling this compound, and it should be stored in a dry, well-ventilated area.[1]

References

- 1. Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate | 89392-03-0 [sigmaaldrich.com]

- 2. Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | C13H13N3O4 | CID 10945667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate | CAS 89392-03-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate | 89392-03-0 [sigmaaldrich.com]

- 7. CA2215202A1 - Preparation of 4,6-dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

CAS 89392-03-0 physical and chemical data

An In-depth Technical Guide to Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate (CAS 89392-03-0)

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate, identified by the CAS number 89392-03-0. This compound is a key intermediate in the production of sulfonylurea herbicides and is also utilized in pharmaceutical research.[1] This document is intended for researchers, scientists, and professionals in drug development and agricultural chemistry.

Chemical Identity

-

IUPAC Name : phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate[3][7][8]

-

Synonyms : 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine, (4,6-Dimethoxy-2-pyrimidinyl)carbamic Acid Phenyl Ester, phenyl 4,6-dimethoxy-2-pyrimidinylcarbamate[11][1][2][3][5][8][12][13][14]

Physical and Chemical Properties

The physical and chemical data for CAS 89392-03-0 are summarized in the tables below. The compound is typically a white to off-white or pale yellow crystalline powder.[1][4][13][14][15]

General Properties

| Property | Value | Source(s) |

| Molecular Weight | 275.26 g/mol | [1][2][3][4][5][7][12][13] |

| Physical Form | Solid, Crystalline Powder | [1][4][13][15][16] |

| Color | White to Orange to Green | [1][4][15][17] |

| Purity | ≥90% to >98% (by HPLC or GC) | [1][3][4][9][13] |

Quantitative Data

| Property | Value | Conditions | Source(s) |

| Melting Point | 118.0 to 122.0 °C | [1][2][15][17] | |

| Boiling Point | 250 °C (predicted) | at 101,325 Pa | [15][17] |

| Density | 1.317 ± 0.06 g/cm³ (predicted) | [15][17] | |

| Water Solubility | 61 mg/L | at 20 °C | [15][17] |

| Vapor Pressure | 0.02 Pa | at 20 °C | [15][17] |

| LogP | 2.1 to 2.1777 | at 25 °C | [11][2][17] |

| pKa | 9.49 ± 0.70 (predicted) | [15][17] | |

| Refractive Index | 1.602 | [2] |

Experimental Protocols

Synthesis of Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate

A common laboratory-scale synthesis protocol has been reported in the Asian Journal of Chemistry.[15][16] The procedure involves the reaction of 2-amino-4,6-dimethoxypyrimidine with phenyl chloroformate.

Materials:

-

2-amino-4,6-dimethoxypyrimidine (1 g, 6.45 mmol)

-

Acetonitrile (10 mL)

-

Triethylamine (0.85 g, 8.40 mmol)

-

Phenyl chloroformate (1.31 g, 8.37 mmol)

-

Water

Procedure:

-

A solution of 2-amino-4,6-dimethoxypyrimidine in acetonitrile is prepared in a suitable reaction vessel.[15][16]

-

Triethylamine is added to the stirred solution at room temperature.[15][16]

-

Phenyl chloroformate is then added dropwise to the mixture.[15][16]

-

The reaction mixture is heated to 60 °C and stirred for 6 hours.[15][16]

-

After the reaction is complete, the mixture is cooled to room temperature.[15][16]

-

The mixture is diluted with water (6 mL), which causes the product to precipitate.[15][16]

-

The solid is dried under vacuum to yield the final product, Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate, as a white solid.[15][16]

Results:

-

¹H NMR (400 MHz, DMSO-d₆) : δ 7.65 (s, 1H), 7.42-7.40 (m, 2H), 7.18-7.14 (m, 3H), 5.80 (s, 1H), 3.96 (s, 6H)[15][16]

Applications and Logical Workflow

The primary application of CAS 89392-03-0 is as a crucial intermediate in the manufacturing of sulfonylurea herbicides.[15][16][17] These herbicides are valued in agriculture for their ability to control a wide range of weeds with high crop safety. The compound's structure is also explored in pharmaceutical research for developing novel therapeutic agents.[1]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the synthesis process for Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate.

Caption: Synthesis workflow for CAS 89392-03-0.

Application Pathway Diagram

This diagram shows the role of CAS 89392-03-0 as an intermediate leading to its main industrial application.

Caption: Application pathway of CAS 89392-03-0.

Safety Information

-

Risk Statements : R43 (May cause sensitization by skin contact), R51/53 (Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment)[2][15][17]

-

Safety Statements : S24 (Avoid contact with skin), S37 (Wear suitable gloves), S61 (Avoid release to the environment. Refer to special instructions/safety data sheet)[2][15][17]

-

GHS Hazard Statements : H317 (May cause an allergic skin reaction), H411 (Toxic to aquatic life with long lasting effects)[2][7]

-

Storage : Store in a cool, dark place in a tightly sealed container. Recommended storage is at room temperature or refrigerated (2-8°C) for long-term.[1][3][5][6][13][15][17]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 89392-03-0(this compound) | Kuujia.com [kuujia.com]

- 3. clearsynth.com [clearsynth.com]

- 4. labproinc.com [labproinc.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 89392-03-0|Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 7. Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | C13H13N3O4 | CID 10945667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Phenyl (4,6-Dimethoxy-2-pyrimidinyl)carbamate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. Synthonix, Inc > 89392-03-0 | Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate [synthonix.com]

- 10. alfa-industry.com [alfa-industry.com]

- 11. nbinno.com [nbinno.com]

- 12. calpaclab.com [calpaclab.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. This compound 89392-03-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 15. 89392-03-0 | CAS DataBase [m.chemicalbook.com]

- 16. This compound | 89392-03-0 [chemicalbook.com]

- 17. This compound CAS#: 89392-03-0 [m.chemicalbook.com]

Unraveling the Biological Significance of 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine is a key chemical intermediate primarily recognized for its integral role in the synthesis of sulfonylurea herbicides. While direct, in-depth research into its specific mechanism of action as a standalone therapeutic agent is not extensively documented in publicly available literature, its chemical scaffold as a substituted pyrimidine and its function as a precursor to potent biological agents provide significant insights into its potential biological activities. This technical guide elucidates the well-established mechanism of action of the sulfonylurea herbicides derived from this intermediate, explores the diverse pharmacological potential of the broader class of substituted pyrimidines, and provides detailed experimental protocols relevant to the study of these compounds.

Introduction: A Molecule of Agricultural and Potential Pharmacological Importance

This compound is a crystalline powder with the molecular formula C₁₃H₁₃N₃O₄.[1] Its primary documented application is as a crucial building block in the industrial synthesis of a class of potent and widely used sulfonylurea herbicides.[1] These herbicides are renowned for their high efficacy at low application rates and their targeted action against a broad spectrum of weeds.[2][3]

Beyond its established role in agrochemicals, the pyrimidine core of this compound places it within a class of compounds known for a wide array of pharmacological activities. Pyrimidine derivatives are fundamental components of nucleic acids and have been successfully developed as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[4][5][6][7][8] This guide, therefore, explores the biological context of this compound through the lens of its end-products and its chemical family.

Core Mechanism of Action: The Sulfonylurea Herbicide Pathway

The most well-understood biological mechanism associated with this compound is that of the sulfonylurea herbicides synthesized from it. These herbicides function by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3][9][10][11]

Inhibition of Acetolactate Synthase (ALS)

ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine—in plants and microorganisms.[3][9][11] These amino acids are essential for protein synthesis and, consequently, for cell division and growth. By binding to and inhibiting ALS, sulfonylurea herbicides halt the production of these vital amino acids, leading to a rapid cessation of cell division and growth in susceptible plants, ultimately resulting in their death.[3][11] Mammals lack the ALS enzyme, which accounts for the low direct toxicity of these herbicides to humans and other animals.[2][12]

Signaling Pathway of Sulfonylurea Herbicide Action

Caption: Mechanism of Sulfonylurea Herbicide Action.

Broader Pharmacological Potential of Substituted Pyrimidines

The pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[4][7] This suggests that while this compound is primarily an intermediate, its core structure has the potential for other biological interactions.

| Potential Biological Activity | General Mechanism of Action for Pyrimidine Derivatives | Examples of Pyrimidine-Based Drugs |

| Anticancer | Inhibition of kinases, interference with DNA synthesis (as antimetabolites).[5][8] | 5-Fluorouracil, Gemcitabine[4] |

| Antiviral | Inhibition of viral replication, often by acting as nucleoside analogs. | Zidovudine (AZT), Lamivudine |

| Antimicrobial | Interference with folic acid synthesis in microorganisms.[6] | Trimethoprim, Sulfadiazine[7] |

| Anti-inflammatory | Modulation of inflammatory pathways. | Baricitinib (a JAK inhibitor) |

| Antihypertensive | Vasodilation and reduction of blood pressure.[7] | Minoxidil, Prazosin[7] |

Experimental Protocols

To assess the biological activity of compounds like sulfonylurea herbicides, an in vitro assay for acetolactate synthase (ALS) inhibition is fundamental.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

Objective: To determine the concentration of a test compound required to inhibit 50% of the ALS enzyme activity (IC₅₀).

Materials:

-

Partially purified ALS enzyme from a plant source (e.g., etiolated corn seedlings).

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5) containing 10 mM MgCl₂, 100 mM NaCl, 1 mM thiamine pyrophosphate, and 10 µM FAD.

-

Substrate Solution: 100 mM sodium pyruvate in assay buffer.

-

Test compound (e.g., a sulfonylurea herbicide) dissolved in a suitable solvent (e.g., DMSO).

-

Stopping Solution: 0.5 M H₂SO₄.

-

Colorimetric Reagents: 0.5% (w/v) creatine and 5% (w/v) α-naphthol in 2.5 M NaOH.

-

96-well microplate and plate reader.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well microplate, add 50 µL of the assay buffer (or buffer with the test compound at various concentrations) to each well.

-

Add 20 µL of the partially purified ALS enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 30 µL of the substrate solution (sodium pyruvate) to each well.

-

Incubate the reaction mixture at 37°C for 60 minutes.

-

Stop the reaction by adding 25 µL of the stopping solution (0.5 M H₂SO₄) to each well. This also initiates the decarboxylation of acetolactate to acetoin.

-

Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.

-

Add 100 µL of the pre-mixed colorimetric reagents (creatine and α-naphthol solution) to each well.

-

Incubate at room temperature for 20 minutes to allow for color development.

-

Measure the absorbance at 530 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Experimental Workflow for ALS Inhibition Assay

Caption: Workflow for an in vitro ALS inhibition assay.

Conclusion

While this compound is primarily defined by its role as a precursor to sulfonylurea herbicides, its chemical nature as a substituted pyrimidine suggests a potential for broader biological activities that remain to be explored. The well-documented mechanism of action of its derivatives—the potent and specific inhibition of acetolactate synthase—provides a clear example of how this chemical scaffold can be utilized to create highly effective bioactive molecules. For researchers and drug development professionals, this compound and its analogs represent a starting point for the exploration of new therapeutic agents, particularly in the fields of oncology and infectious diseases, where pyrimidine derivatives have historically shown significant promise. Further investigation into the direct biological effects of this compound and its novel derivatives is warranted to fully uncover its potential therapeutic applications.

References

- 1. This compound | 89392-03-0 [chemicalbook.com]

- 2. stanfordchem.com [stanfordchem.com]

- 3. scilit.com [scilit.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. japsonline.com [japsonline.com]

- 9. sulfonylurea herbicides [cnagrochem.com]

- 10. Sulfonylurea - Wikipedia [en.wikipedia.org]

- 11. nbinno.com [nbinno.com]

- 12. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Data for 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine (CAS No. 89392-03-0), a key intermediate in the synthesis of sulfonylurea herbicides. The guide includes summarized nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols for its synthesis and spectroscopic analysis, and workflow diagrams to illustrate the processes.

Compound Information

-

Chemical Name: this compound

-

Synonyms: Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate, Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate

-

CAS Number: 89392-03-0

-

Molecular Formula: C₁₃H₁₃N₃O₄

-

Molecular Weight: 275.26 g/mol

-

Appearance: White crystalline powder.[1]

-

Melting Point: 118.0 to 122.0 °C.[2]

Spectroscopic Data

The following sections present the available spectroscopic data for this compound.

The proton NMR spectrum was acquired on a 400 MHz instrument using DMSO-d₆ as the solvent.[2][3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65 | s | 1H | Pyrimidine-H₅ |

| 7.42-7.40 | m | 2H | Phenyl-H (ortho) |

| 7.18-7.14 | m | 3H | Phenyl-H (meta, para) |

| 5.80 | s | 1H | NH |

| 3.96 | s | 6H | 2 x OCH₃ |

Experimental ¹³C NMR data for this compound was not explicitly found in the reviewed literature. However, based on typical chemical shift ranges for substituted pyrimidines and related structures, the following are the expected chemical shifts.

| Expected Chemical Shift (δ) ppm | Assignment | Notes |

| ~170 | C=O (Carbamate) | Carbonyl carbons are typically found in this downfield region. |

| ~160 | C₄, C₆ (Pyrimidine) | Carbons attached to oxygen and adjacent to nitrogen are deshielded. |

| ~158 | C₂ (Pyrimidine) | Carbon attached to two nitrogens is highly deshielded. |

| ~150 | C (Phenyl, attached to O) | Quaternary carbon of the phenyl ring attached to the carbamate oxygen. |

| ~129 | CH (Phenyl, para) | |

| ~125 | CH (Phenyl, meta) | |

| ~121 | CH (Phenyl, ortho) | |

| ~85 | C₅ (Pyrimidine) | This value can vary; it is generally the most upfield pyrimidine carbon. |

| ~55 | OCH₃ | Methoxy group carbons. |

The mass spectrum was obtained using Electrospray Ionization (ESI).

| m/z Value | Ion |

| 276.1 | [M+H]⁺ (M = 275.26) |

This result corresponds to the protonated molecule, confirming the molecular weight of the compound.[2][3]

Experimental Protocols

The following sections detail the methodologies for the synthesis of the compound and the acquisition of the spectroscopic data.

The synthesis is achieved via the reaction of 2-amino-4,6-dimethoxypyrimidine with phenyl chloroformate.[2][3]

Materials:

-

2-Amino-4,6-dimethoxypyrimidine

-

Phenyl chloroformate

-

Triethylamine (or N,N-dimethylaniline)

-

Acetonitrile (or 1,4-dioxane)

-

Water

Procedure:

-

A solution of 2-amino-4,6-dimethoxypyrimidine (1 equivalent) is prepared in acetonitrile in a reaction flask equipped with a stirrer.

-

Triethylamine (1.3 equivalents) is added to the stirred solution at room temperature.

-

Phenyl chloroformate (1.3 equivalents) is added dropwise to the mixture.

-

The reaction mixture is then heated to 60 °C and stirred for approximately 6 hours.

-

After completion, the reaction is cooled to room temperature.

-

Water is added to the mixture to precipitate the solid product.

-

The precipitate is collected by filtration and dried under a vacuum to yield the final product as a white solid.

This protocol outlines a general procedure for acquiring ¹H and ¹³C NMR spectra for small organic molecules like the title compound.

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

Sample Preparation:

-

Weigh 5-10 mg of the purified, dry compound.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Vortex or sonicate the vial until the sample is fully dissolved.

-

Transfer the solution to a clean NMR tube.

Data Acquisition:

-

Insert the sample into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum. Key parameters include spectral width, number of scans, and relaxation delay.

-

For ¹³C NMR, use a standard proton-decoupled pulse sequence. A greater number of scans is typically required due to the lower natural abundance of ¹³C.

This protocol provides a general method for obtaining ESI mass spectra.

Instrumentation:

-

A mass spectrometer equipped with an Electrospray Ionization (ESI) source, often coupled with a liquid chromatography (LC) system.

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol, acetonitrile, and/or water. A small amount of formic acid (0.1%) can be added to the final solution to promote protonation for positive ion mode.

-

Ensure the final solution is free of any particulate matter; filter if necessary.

Data Acquisition:

-

The sample is introduced into the ESI source via direct infusion or through an LC system.

-

The ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) are optimized to achieve a stable spray and maximize the ion signal.

-

Mass spectra are acquired in the positive ion mode to detect the [M+H]⁺ ion. The mass analyzer is scanned over an appropriate m/z range (e.g., 100-500 Da).

References

An In-depth Technical Guide to the Solubility Profile of 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine, a key intermediate in the synthesis of sulfonylurea herbicides. Understanding the solubility of this compound is critical for its synthesis, purification, and formulation. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visualization of its synthetic pathway.

Core Compound Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 89392-03-0 |

| Molecular Formula | C₁₃H₁₃N₃O₄ |

| Molecular Weight | 275.26 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 118.0 to 122.0 °C |

Solubility Profile

The solubility of this compound is a crucial parameter for its handling and use in various chemical processes. Below is a summary of its solubility in different solvents.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 61 mg/L[1][2] |

Qualitative Solubility Data

Direct qualitative solubility data for this compound in a wide range of organic solvents is limited. However, based on its use as a reactant in various solvents during its synthesis and the solubility of structurally similar compounds, the following qualitative solubility profile can be inferred.

| Solvent | Qualitative Solubility | Rationale/Supporting Evidence |

| Acetonitrile | Soluble | Used as a solvent in the synthesis of the compound, indicating solubility of the reactants and likely the product.[3][4] |

| 1,4-Dioxane | Soluble | Employed as a solvent in an alternative synthesis method.[5][6] |

| Dimethyl Carbonate | Soluble | Utilized as a solvent in another synthetic route.[5] |

| Methyl Tetrahydrofuran | Soluble | Mentioned as a solvent for its synthesis.[5] |

| N,N-Dimethylformamide (DMF) | Freely Soluble (inferred) | A structurally related compound, 4-amino-2,6-dimethoxypyrimidine, is freely soluble in DMF.[7] |

| Methanol | Soluble (inferred) | The related compound, 4-amino-2,6-dimethoxypyrimidine, is soluble in methanol (25 mg/mL).[7] |

| Lower Alcohols (e.g., Ethanol) | Soluble (inferred) | 4-amino-2,6-dimethoxypyrimidine is freely soluble in lower alcohols.[7] |

| Aliphatic Hydrocarbons | Slightly Soluble (inferred) | 4-amino-2,6-dimethoxypyrimidine exhibits slight solubility in aliphatic hydrocarbons.[7] |

Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (crystalline powder)

-

Solvent of interest (e.g., water, ethanol, acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

-

Equilibration: Place the sealed vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration may vary depending on the compound and solvent and should be determined experimentally.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the excess solid to sediment.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved particles.

-

Quantification: Dilute the filtered saturated solution to a suitable concentration with the solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

-

Calculation: Calculate the solubility of the compound in the solvent based on the measured concentration and the dilution factor.

Caption: Workflow for Equilibrium Solubility Determination.

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from 2-amino-4,6-dimethoxypyrimidine and phenyl chloroformate.[3][4]

Materials:

-

2-amino-4,6-dimethoxypyrimidine

-

Phenyl chloroformate

-

Triethylamine

-

Acetonitrile

-

Water

-

Reaction flask

-

Stirrer

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a suitable reaction flask, dissolve 2-amino-4,6-dimethoxypyrimidine in acetonitrile.

-

Addition of Base: Add triethylamine to the solution at room temperature.

-

Addition of Phenyl Chloroformate: Slowly add phenyl chloroformate to the reaction mixture.

-

Reaction: Heat the mixture to 60°C and stir for approximately 6 hours.

-

Precipitation: After the reaction is complete, cool the mixture to room temperature and add water to precipitate the product.

-

Isolation and Drying: Collect the solid product by filtration and dry it under a vacuum.

References

- 1. This compound CAS#: 89392-03-0 [m.chemicalbook.com]

- 2. mspace.pl [mspace.pl]

- 3. This compound | 89392-03-0 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis method for 4,6-dimethoxy-2-((phenoxy carbonyl) amino)-pyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 6. WO1996028428A1 - Preparation of 4,6-dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine - Google Patents [patents.google.com]

- 7. 4-Amino-2,6-dimethoxypyrimidine 97 3289-50-7 [sigmaaldrich.com]

An In-depth Technical Guide to the Initial Synthesis of 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis of 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine, a key intermediate in the production of sulfonylurea herbicides.[1][2] The document details various experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway to facilitate understanding and replication.

Synthetic Pathway Overview

The principal synthetic route to this compound involves the reaction of 2-amino-4,6-dimethoxypyrimidine with phenyl chloroformate.[3][4][5] This reaction is typically carried out in the presence of an acid receptor, such as a tertiary amine, in an inert solvent.[1][3][5] The general reaction scheme is illustrated below.

Caption: General reaction scheme for the synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthetic protocols.

Table 1: Reaction Conditions and Yields

| Starting Material (SM) | Reagent 1 | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-amino-4,6-dimethoxypyrimidine | Phenyl chloroformate | Triethylamine | Acetonitrile | 60 | 6 | 83 | [6] |

| 2-amino-4,6-dimethoxypyrimidine | Phenyl chloroformate | N,N-dimethylaniline | 1,4-Dioxane | 20-25 | 2 | Not specified | [1] |

| 2-amino-4,6-dimethoxypyrimidine | Phenyl chloroformate | N,N-dimethylaniline | THF | <20 | 16 | Not specified | [1] |

| 2-amino-4,6-dimethoxypyrimidine | Phenyl chloroformate | N,N-dimethylaniline | Tetramethylurea | Not specified | Not specified | 85 | [1] |

| 2-amino-4,6-dimethoxypyrimidine | Phenyl chloroformate | N,N-dimethylaniline & DMAP | 1,4-Dioxane | 35 | 7 | 93.8 | [4] |

| 2-amino-4,6-dimethoxypyrimidine | Phenyl chloroformate | N,N-dimethylaniline & DMAP | Dimethyl carbonate | 35 | 8 | Not specified | [4] |

| 2-amino-4,6-dimethoxypyrimidine | Phenyl chloroformate | N,N-dimethylaniline & DMAP | Methyl tetrahydrofuran | 35 | 8 | 92.8 | [4] |

| 2-amino-4,6-dimethoxypyrimidine | Phenyl chloroformate | None | Phenyl chloroformate (as solvent) | 40 | 4 | Not specified | [7] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C13H13N3O4 | [6] |

| Molecular Weight | 275.26 g/mol | [6] |

| Appearance | White solid / Crystalline Powder | [2][6] |

| Melting Point | 119 °C | [6] |

| ¹H NMR (400 MHz, DMSO-d6) | δ 7.65 (s, 1H), 7.42-7.40 (m, 2H), 7.18-7.14 (m, 3H), 5.80 (s, 1H), 3.96 (s, 6H) | [6] |

| ESI-MS | m/z 276.1 (M+1) | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis in Acetonitrile with Triethylamine [6]

-

To a stirred solution of 2-amino-4,6-dimethoxypyrimidine (1 g, 6.45 mmol) in acetonitrile (10 mL), add triethylamine (0.85 g, 8.40 mmol) at room temperature.

-

Slowly add phenyl chloroformate (1.31 g, 8.37 mmol) dropwise to the mixture.

-

Heat the reaction mixture to 60 °C and stir for 6 hours.

-

After completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with water (6 mL).

-

Filter the precipitated solid and dry it under a vacuum to obtain the final product.

Protocol 2: Synthesis in 1,4-Dioxane with N,N-Dimethylaniline [1]

-

Charge a 250 mL flask with 2-amino-4,6-dimethoxypyrimidine (15.6 g, 0.101 mol), N,N-dimethylaniline (20 mL, 0.158 mol), and 1,4-dioxane (50 mL).

-

Add phenyl chloroformate (20 mL, 0.159 mol) to the mixture.

-

Stir the mixture for 2 hours at room temperature (20-25 °C) and then let it stand for 16 hours at the same temperature.

-

Transfer the reaction mixture to a separate flask containing water (140 mL), which may result in the formation of an oil that eventually crystallizes.

-

Filter the solids and wash them with three 50 mL aliquots of water, followed by two 25 mL aliquots of isopropanol.

Protocol 3: Catalytic Synthesis in 1,4-Dioxane [4]

-

In a 5000 mL flask, dissolve 2-amino-4,6-dimethoxypyrimidine (500.0 g, 3.23 mol) in 1,4-dioxane (1500 mL).

-

Add N,N-dimethylaniline (640 mL, 4.8 mol) and 4-(N,N-dimethylamino)pyridine (DMAP) (7.8 g).

-

Stir the mixture to ensure it is well-mixed.

-

Slowly add phenyl chloroformate (750 g, 4.80 mol), maintaining the reaction temperature below 40 °C.

-

Stir the mixture at 35 °C for 7 hours.

-

Upon completion, slowly add water (1500 mL) at 40 °C to precipitate the crystals.

-

Stir for 30 minutes to form a slurry, then filter the crude product.

-

Purify the crude product with a 50% 1,4-dioxane solution (1000 mL) at a temperature below 30 °C.

-

Filter and dry the final product.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: A typical experimental workflow diagram.

Concluding Remarks

The synthesis of this compound is a well-documented process with multiple established protocols. The choice of solvent, base, and reaction temperature can influence the reaction time and overall yield. The data and protocols presented in this guide offer a solid foundation for researchers and professionals in the fields of agrochemicals and drug development to reproduce and optimize this important chemical transformation. The provided workflows and diagrams serve to clarify the procedural steps and relationships between the components of the synthesis.

References

- 1. data.epo.org [data.epo.org]

- 2. This compound | 89392-03-0 [chemicalbook.com]

- 3. CA2215202A1 - Preparation of 4,6-dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine - Google Patents [patents.google.com]

- 4. Synthesis method for 4,6-dimethoxy-2-((phenoxy carbonyl) amino)-pyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 5. EP0815086A1 - Preparation of 4,6-dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine - Google Patents [patents.google.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. KR100225181B1 - New preparation of 4, 6-dimethoxy-2-[(phenoxycarbonyl) amino] -pyrimidine - Google Patents [patents.google.com]

The Versatility of Substituted Aminopyrimidines: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a wide array of therapeutic agents.[1] Its inherent compatibility with biological systems, underscored by its presence in the DNA and RNA bases cytosine and thymine, makes it a cornerstone in the development of drugs with improved bioavailability and target specificity.[1] This technical guide delves into the diverse biological activities of substituted aminopyrimidines, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to support ongoing research and drug discovery efforts. These compounds have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[2][3]

Anticancer Activity

Substituted aminopyrimidines have emerged as a prominent class of anticancer agents, primarily through their action as kinase inhibitors.[3] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Aminopyrimidine derivatives have been successfully developed to target various kinases involved in cell cycle progression, proliferation, and survival.

A notable example is the development of 2-substituted aniline pyrimidine derivatives as potent dual inhibitors of Mer and c-Met kinases, both of which are implicated in various human cancers.[4] Furthermore, aminobenzimidazole-substituted pyrimidines have been identified as potent inhibitors of cyclin-dependent kinase 1 (CDK1), inducing a G2/M cell cycle block.[5] The anticancer potential of these compounds has been evaluated in a range of cancer cell lines, including glioblastoma, triple-negative breast cancer, and colon cancer.[6]

Quantitative Data: Anticancer Activity

| Compound ID | Target | Cancer Cell Line | Activity Metric | Value | Reference |

| RDS 3442 (1a) | Not specified | Glioblastoma, Triple-Negative Breast Cancer, Colon Adenocarcinoma | - | Potent inhibitor of replication | [6] |

| 2a (N-benzyl derivative) | Not specified | Various | EC50 | 10–26 μM (24h), 5–8 μM (48h) | [6] |

| 18c | Mer Kinase | - | IC50 | 18.5 ± 2.3 nM | [4] |

| 18c | c-Met Kinase | - | IC50 | 33.6 ± 4.3 nM | [4] |

| Aminobenzimidazole pyrimidine series | CDK1 | - | IC50 | <10nM | [5] |

| X43 | LSD1 | A549 (Lung) | IC50 | 1.62 μM | [7] |

| X43 | LSD1 | THP-1 (Leukemia) | IC50 | 1.21 μM | [7] |

| 7c | Not specified | PC-3 (Prostate) | - | High activity | [8] |

| 8a | Not specified | PC-3 (Prostate) | - | High activity | [8] |

| 12a | Not specified | PC-3 (Prostate), HCT-116 (Colorectal) | - | High activity | [8] |

| 11b | Not specified | HCT-116 (Colorectal) | - | Higher activity | [8] |

| 3b (Thiazolo[4,5-d]pyrimidine) | Not specified | Leukemia (CCRF-CEM, HL-60(TB), MOLT-4) | Growth % | -51.41, -41.20, -27.71 | [9] |

Signaling Pathway: Kinase Inhibition

Caption: General mechanism of anticancer aminopyrimidines via kinase inhibition.

Experimental Protocol: Cell Proliferation Assay

A common method to assess the anticancer activity of substituted aminopyrimidines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The EC50 or IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Antimicrobial Activity

The 2-aminopyrimidine core is also a key feature in the development of novel antimicrobial agents, demonstrating efficacy against a broad spectrum of microbial pathogens.[2] The structural versatility of this scaffold allows for extensive chemical modifications to enhance antimicrobial potency, reduce toxicity, and overcome resistance mechanisms.[2] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[10]

Quantitative Data: Antimicrobial Activity

| Compound ID | Organism | Activity Metric | Value | Reference |

| 2a | Escherichia coli, Bacillus subtilis | Antibacterial | Active | [10] |

| 3a,b,c | Escherichia coli, Bacillus subtilis | Antibacterial | Active | [10] |

| 4a,b | Escherichia coli, Bacillus subtilis | Antibacterial | Active | [10] |

| 3c | Candida albicans | Antifungal | Active | [10] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Disk-Diffusion Method)

The in vitro antimicrobial activity can be investigated using the disk-diffusion method.[10]

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a sterile saline solution to a specific turbidity (e.g., 0.5 McFarland standard).

-

Agar Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

-

Disk Application: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the synthesized compounds. These disks, along with positive (standard antibiotic like Ampicillin or antifungal like Nystatin) and negative (solvent) control disks, are placed on the inoculated agar surface.[10]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: After incubation, the diameter of the clear zone around each disk where microbial growth is inhibited is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Workflow: Antimicrobial Screening

Caption: Workflow for the disk-diffusion antimicrobial susceptibility test.

Enzyme Inhibition: β-Glucuronidase

Elevated activity of β-glucuronidase is associated with various pathologies, including colon cancer and urinary tract infections, making it a relevant therapeutic target.[11] A series of 2-aminopyrimidine derivatives have been synthesized and evaluated for their β-glucuronidase inhibitory activity, with some compounds showing significantly greater potency than the standard inhibitor, D-saccharic acid 1,4-lactone.[11][12]

Quantitative Data: β-Glucuronidase Inhibition

| Compound ID | Target | Standard | IC50 Value (Compound) | IC50 Value (Standard) | Reference |

| 24 | β-Glucuronidase | D-saccharic acid 1,4-lactone | 2.8 ± 0.10 µM | 45.75 ± 2.16 µM | [11][12][13] |

| 8 | β-Glucuronidase | D-saccharic acid 1,4-lactone | 72.0 ± 6.20 µM | 45.75 ± 2.16 µM | [13] |

| 9 | β-Glucuronidase | D-saccharic acid 1,4-lactone | 126.43 ± 6.16 µM | 45.75 ± 2.16 µM | [13] |

| 22 | β-Glucuronidase | D-saccharic acid 1,4-lactone | 300.25 ± 12.5 µM | 45.75 ± 2.16 µM | [13] |

| 23 | β-Glucuronidase | D-saccharic acid 1,4-lactone | 257.0 ± 4.18 µM | 45.75 ± 2.16 µM | [13] |

Experimental Protocol: In Vitro β-Glucuronidase Inhibition Assay

The inhibitory activity against β-glucuronidase can be determined spectrophotometrically.[13]

-

Assay Buffer Preparation: Prepare an appropriate buffer solution (e.g., 0.1 M acetate buffer, pH 5.0).

-

Enzyme and Substrate Preparation: Prepare solutions of β-glucuronidase enzyme and the substrate (e.g., p-nitrophenyl-β-D-glucuronide) in the assay buffer.

-

Reaction Mixture: In a 96-well plate, add the enzyme solution, buffer, and different concentrations of the test compounds.

-

Pre-incubation: The plate is pre-incubated for a short period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiation of Reaction: The reaction is initiated by adding the substrate solution to all wells.

-

Incubation: The plate is incubated for a defined time (e.g., 30 minutes) at 37°C.

-

Termination of Reaction: The reaction is stopped by adding a stop solution (e.g., 0.2 M Na2CO3 solution).

-

Absorbance Measurement: The absorbance of the liberated p-nitrophenol is measured using a microplate reader at 405 nm.

-

Calculation: The percentage of inhibition is calculated, and the IC50 values are determined by plotting the percentage of inhibition against the compound concentrations.

Activity in Neurodegenerative Disorders

The pyrimidine scaffold has also gained significant attention for its potential in managing neurodegenerative diseases like Alzheimer's.[14][15] The pathology of these diseases is complex, often involving multiple factors such as protein aggregation, mitochondrial dysfunction, and neuroinflammation.[15][16] Substituted pyrimidines are being explored as multi-target-directed ligands, for instance, by modulating the action of γ-secretase to reduce the formation of the Aβ(1-42) peptide, a key event in Alzheimer's pathology.[15][17]

Logical Relationship: Targeting Alzheimer's Disease Pathology

Caption: Role of aminopyrimidines in modulating amyloid-beta production.

Conclusion

Substituted aminopyrimidines represent a highly valuable and versatile scaffold in modern drug discovery. The breadth of their biological activities, from potent anticancer and antimicrobial effects to specific enzyme inhibition and potential neuroprotective properties, highlights their significance. The data and methodologies presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to build upon, facilitating the design and synthesis of new, more effective aminopyrimidine-based therapeutic agents. Further exploration of structure-activity relationships and mechanisms of action will continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Substituted aminobenzimidazole pyrimidines as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 2-aminopyrimidine-based LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Brain pyrimidine nucleotide synthesis and Alzheimer disease | Aging [aging-us.com]

- 17. US8685972B2 - Pyrimidine derivatives for treatment of alzheimer's disease - Google Patents [patents.google.com]

An In-depth Technical Guide to 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine: Synthesis, History, and Role as a Key Herbicide Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine, commonly referred to as DPAP, is a crucial chemical intermediate in the synthesis of a significant class of sulfonylurea herbicides. While not an end-product with direct biological activity in agricultural applications, its discovery and the refinement of its synthesis have been pivotal in the large-scale production of potent and selective herbicides. This technical guide provides a comprehensive overview of the history of sulfonylurea herbicides, the detailed synthesis of DPAP, and the ultimate mechanism of action of the herbicides derived from this essential precursor.

The Dawn of a New Class of Herbicides: A Brief History

The story of this compound is intrinsically linked to the development of sulfonylurea herbicides. This revolutionary class of herbicides was discovered in 1975 by Dr. George Levitt of DuPont.[1] This discovery marked a significant advancement in crop protection technology, introducing a new and highly effective mode of action.[1] The first commercial sulfonylurea herbicide, chlorsulfuron, was introduced in 1982 for use in wheat and barley.[1]

The key advantage of sulfonylurea herbicides lies in their high potency, which allows for significantly lower application rates compared to previous generations of herbicides, thus reducing the environmental load.[2] Their mechanism of action, the inhibition of the acetolactate synthase (ALS) enzyme, is specific to plants and microbes, rendering them safe for mammals.[3] DPAP emerged as a critical building block in the manufacturing of many of these second-generation sulfonylurea herbicides.

Synthesis of this compound (DPAP)

The synthesis of DPAP is a well-documented process, primarily detailed in patent literature. The most common method involves the reaction of 2-amino-4,6-dimethoxypyrimidine with phenyl chloroformate. Various solvents, catalysts, and reaction conditions have been optimized to achieve high yields and purity, which are critical for the subsequent synthesis of the final herbicide products.[4][5]

Experimental Protocols

Several patented methods outline the synthesis of DPAP. Below are detailed protocols from key patents.

Protocol 1: Synthesis in 1,4-Dioxane with DMAP as a Catalyst [6]

This method utilizes 1,4-dioxane as a solvent and 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst.

-

Reaction Setup: In a 5000 mL flask, add 500.0 g (3.23 mol) of 2-amino-4,6-dimethoxypyrimidine and dissolve it in 1500 mL of 1,4-dioxane.

-

Addition of Reagents: To the solution, add 640 mL (4.8 mol) of N,N-dimethylaniline and 7.8 g of DMAP. Stir the mixture to ensure homogeneity.

-

Addition of Phenyl Chloroformate: Slowly add 750 g (4.80 mol) of phenyl chloroformate to the reaction mixture. It is crucial to control the temperature of the reaction solution so that it does not exceed 40°C.

-

Reaction: Stir the mixture at 35°C for 7 hours.

-

Precipitation and Purification: After the reaction is complete, slowly add 1500 mL of water at 40°C to precipitate the crude product. Stir the resulting slurry for 30 minutes. Filter the crude product and further purify it by washing with 1000 mL of a 50% 1,4-dioxane solution at a temperature below 30°C.

-

Drying: Filter and dry the purified product to obtain the final DPAP.

Protocol 2: Synthesis in Dimethyl Carbonate with DMAP as a Catalyst [6]

This protocol uses dimethyl carbonate as a more environmentally friendly solvent alternative.

-

Reaction Setup: In a 5000 mL flask, dissolve 500.0 g (3.23 mol) of 2-amino-4,6-dimethoxypyrimidine in 1500 mL of dimethyl carbonate.

-

Addition of Reagents: Add 640 mL (4.8 mol) of N,N-dimethylaniline and 16.0 g of DMAP to the flask and stir until mixed.

-

Addition of Phenyl Chloroformate: Slowly add 750 g (4.80 mol) of phenyl chloroformate, maintaining the reaction temperature below 40°C.

-

Reaction: Stir the mixture at 35°C for 8 hours.

-

Precipitation and Purification: Slowly add 1500 mL of water at 40°C to precipitate the product. Stir for 30 minutes to form a slurry. Filter the crude product and purify it with 1000 mL of a 70% dimethyl carbonate solution at a temperature below 30°C.

-

Drying: Filter and dry the product.

Data Presentation

The following tables summarize the quantitative data from the described experimental protocols.

| Parameter | Protocol 1 (1,4-Dioxane) | Protocol 2 (Dimethyl Carbonate) |

| Starting Material | 2-amino-4,6-dimethoxypyrimidine | 2-amino-4,6-dimethoxypyrimidine |

| Reagent | Phenyl chloroformate | Phenyl chloroformate |

| Solvent | 1,4-Dioxane | Dimethyl Carbonate |

| Catalyst | DMAP | DMAP |

| Base | N,N-dimethylaniline | N,N-dimethylaniline |

| Reaction Temperature | 35°C | 35°C |

| Reaction Time | 7 hours | 8 hours |

| Yield | 93.8% | 91.6% |

| Purity | 99.4% | 99.3% |

Table 1: Comparison of Synthesis Protocols for DPAP.[6]

Synthesis Workflow

The general workflow for the synthesis of this compound can be visualized as follows:

Caption: General workflow for the synthesis of DPAP.

Mechanism of Action of Sulfonylurea Herbicides

As an intermediate, this compound does not have a direct herbicidal mode of action. Its significance lies in its role as a precursor to sulfonylurea herbicides. These herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3]

ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids, namely valine, leucine, and isoleucine.[3] These amino acids are essential for protein synthesis and, consequently, for plant growth and development. By inhibiting ALS, sulfonylurea herbicides halt the production of these vital amino acids, leading to the cessation of cell division and ultimately, plant death. This enzyme is present in plants and microorganisms but not in animals, which accounts for the low toxicity of sulfonylurea herbicides to mammals.[3]

Signaling Pathway Inhibition

The inhibition of the branched-chain amino acid synthesis pathway by sulfonylurea herbicides can be depicted as follows:

References

- 1. US5523405A - Preparation of 4,6-dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine - Google Patents [patents.google.com]

- 2. Sulfonylurea - Wikipedia [en.wikipedia.org]

- 3. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103848791A - Synthesis method for 4,6-dimethoxy-2-((phenoxy carbonyl) amino)-pyrimidine - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. Synthesis method for 4,6-dimethoxy-2-((phenoxy carbonyl) amino)-pyrimidine - Eureka | Patsnap [eureka.patsnap.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine is a critical chemical intermediate, primarily utilized in the synthesis of a potent class of sulfonylurea herbicides. This guide provides an in-depth analysis of its core applications, focusing on the synthesis of herbicidal agents, their mechanism of action, and the requisite experimental protocols for their evaluation. While its direct biological activity is limited, its role as a molecular scaffold is paramount in the development of compounds that target the essential branched-chain amino acid biosynthesis pathway in plants. This document serves as a comprehensive resource, detailing the synthesis, biological targets, and evaluation methodologies for compounds derived from this versatile intermediate.

Introduction

This compound is a pyrimidine derivative that has garnered significant attention in the agrochemical industry. Its primary and most well-documented application is as a key building block in the multi-step synthesis of sulfonylurea herbicides.[1][2] These herbicides are renowned for their high efficacy at low application rates and their selective action against a wide spectrum of broadleaf weeds and sedges in various crops.[3][4] Beyond its role in agrochemicals, this compound has been explored as a potential starting material for the synthesis of pharmaceutical compounds, including antiviral, antibacterial, and anticancer agents, although this area of application is less documented in publicly available literature.[1]

Synthesis and Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₃H₁₃N₃O₄ |

| Molecular Weight | 275.26 g/mol |

| CAS Number | 89392-03-0 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 118-122 °C |

| Purity | ≥98% |

Table 1: Physicochemical Properties of this compound

The synthesis of this compound is typically achieved through the reaction of 2-amino-4,6-dimethoxypyrimidine with phenyl chloroformate in the presence of a base. A generalized workflow for its synthesis is depicted below.

Caption: General synthesis workflow for this compound.

Core Application: Synthesis of Sulfonylurea Herbicides

The principal utility of this compound lies in its conversion to 2-amino-4,6-dimethoxypyrimidine, a key intermediate for the synthesis of numerous sulfonylurea herbicides. A prominent example is the synthesis of Pyrazosulfuron-ethyl.

Synthesis of Pyrazosulfuron-ethyl

The synthesis of Pyrazosulfuron-ethyl from 2-amino-4,6-dimethoxypyrimidine involves a condensation reaction with a sulfonyl isocyanate.

References

Methodological & Application

Synthesis Protocol for 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine: An Application Note

Introduction

4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine is a key intermediate in the synthesis of various agrochemicals, particularly sulfonylurea herbicides.[1][2] It also serves as a valuable building block in the development of novel pharmaceutical compounds. The purity of this intermediate directly impacts the quality and efficacy of the final products. This document provides detailed protocols for the synthesis of this compound, compiled from established methods. The synthesis involves the reaction of 2-amino-4,6-dimethoxypyrimidine with phenyl chloroformate in the presence of a base.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Experimental Protocols

Several methods for the synthesis of this compound have been reported, varying in the choice of solvent, base, and reaction conditions. Below are detailed protocols for three common procedures.

Protocol 1: Synthesis using N,N-Dimethylaniline and DMAP in 1,4-Dioxane[1]

This protocol describes a high-yield synthesis using N,N-dimethylaniline as a base and 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst in 1,4-dioxane.

Materials:

-

2-amino-4,6-dimethoxypyrimidine

-

Phenyl chloroformate

-

N,N-dimethylaniline

-

4-(N,N-dimethylamino)pyridine (DMAP)

-

1,4-Dioxane

-

Water

Procedure:

-

In a 5000 mL flask, dissolve 500.0 g (3.23 mol) of 2-amino-4,6-dimethoxypyrimidine in 1500 mL of 1,4-dioxane.

-

Add 640 mL (4.8 mol) of N,N-dimethylaniline and 7.8 g of DMAP to the flask.

-

Stir the mixture to ensure homogeneity.

-

Slowly add 750 g (4.80 mol) of phenyl chloroformate, maintaining the reaction temperature below 40°C.

-

Stir the mixture at 35°C for 7 hours.

-

After the reaction is complete, slowly add 1500 mL of water at 40°C to precipitate the product.

-

Stir the resulting slurry for 30 minutes.

-

Filter the crude product.

-

Purify the crude product by washing with 1000 mL of a 50% 1,4-dioxane solution at a temperature below 30°C.

-

Filter and dry the final product to obtain this compound.

Protocol 2: Synthesis using Triethylamine in Acetonitrile[2][4]

This method utilizes triethylamine as a base in acetonitrile as the solvent.

Materials:

-

2-amino-4,6-dimethoxypyrimidine

-

Phenyl chloroformate

-

Triethylamine

-

Acetonitrile

-

Water

Procedure:

-

To a stirred solution of 1 g (6.45 mmol) of 2-amino-4,6-dimethoxypyrimidine in 10 mL of acetonitrile, add 0.85 g (8.40 mmol) of triethylamine at room temperature.

-

Slowly add 1.31 g (8.37 mmol) of phenyl chloroformate dropwise to the mixture.

-

Heat the reaction mixture to 60°C and stir for 6 hours.

-

Cool the mixture to room temperature.

-

Dilute the reaction mixture with 6 mL of water to precipitate the solid product.

-

Collect the precipitated solid by filtration.

-

Dry the solid under vacuum to yield this compound.

Protocol 3: Synthesis using N,N-Dimethylaniline in Tetrahydrofuran (THF)[5]

This protocol employs N,N-dimethylaniline as the base in tetrahydrofuran (THF).

Materials:

-

2-amino-4,6-dimethoxypyrimidine

-

Phenyl chloroformate

-

N,N-dimethylaniline

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

In a 500 mL flask, charge 23.8 g of 2-amino-4,6-dimethoxypyrimidine, 29.10 g of N,N-dimethylaniline, and 110 mL of THF.

-

Cool the mixture to 5°C using an ice bath.

-

Slowly add 37.58 g of phenyl chloroformate while maintaining the temperature below 20°C.

-

Stir the mixture for 16 hours at ambient room temperature (20-25°C).

-

Cool the mixture to 5°C.

-

Slowly add 360 mL of water to the reaction mixture, keeping the temperature below room temperature.

-

Filter the resulting slurry and wash the solids with two 50 mL portions of water.

-

Dry the product to obtain this compound.

Data Presentation

The following tables summarize the quantitative data from the described synthesis protocols.

Table 1: Reactant and Reagent Quantities

| Protocol | Starting Material (2-amino-4,6-dimethoxypyrimidine) | Phenyl Chloroformate | Base | Catalyst | Solvent |

| 1 | 500.0 g (3.23 mol) | 750 g (4.80 mol) | N,N-dimethylaniline (640 mL, 4.8 mol) | DMAP (7.8 g) | 1,4-Dioxane (1500 mL) |

| 2 | 1 g (6.45 mmol) | 1.31 g (8.37 mmol) | Triethylamine (0.85 g, 8.40 mmol) | - | Acetonitrile (10 mL) |

| 3 | 23.8 g | 37.58 g | N,N-dimethylaniline (29.10 g) | - | THF (110 mL) |

Table 2: Reaction Conditions and Yields